2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid
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Overview
Description
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid is a heterocyclic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization and oxidation steps . Another approach includes the use of methyl arenes as surrogates of aldehydes, with in situ generation of urea and eco-friendly lactic acid as a green catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of bio-based catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as phosphodiesterase III A, leading to various biological effects, including vasodilation and anti-inflammatory actions . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid: This compound shares a similar core structure but differs in the position of the acetic acid group.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol, which is a potent phosphodiesterase III A inhibitor.
Uniqueness
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-8-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-3H,4-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWFVBVIMYIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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